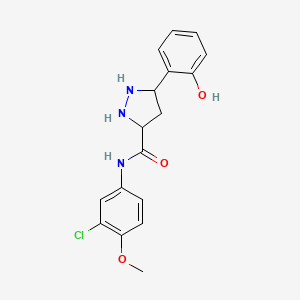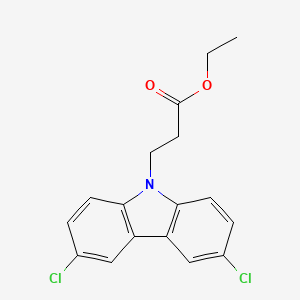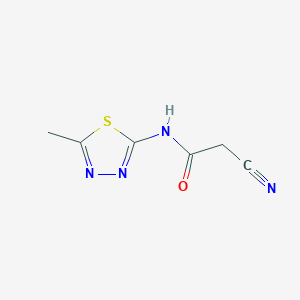![molecular formula C20H18I2N2O2 B12128442 9H-Carbazole-9-ethanol, alpha-[[(2-furanylmethyl)amino]methyl]-3,6-diiodo- CAS No. 347368-29-0](/img/structure/B12128442.png)
9H-Carbazole-9-ethanol, alpha-[[(2-furanylmethyl)amino]methyl]-3,6-diiodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Carbazol-9-etanol, alfa-[[(2-furanilmetil)amino]metil]-3,6-diiodo-: es un compuesto orgánico complejo que pertenece a la familia del carbazol. Los derivados del carbazol son conocidos por sus diversas aplicaciones en la electrónica orgánica, los productos farmacéuticos y la ciencia de los materiales.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de 9H-Carbazol-9-etanol, alfa-[[(2-furanilmetil)amino]metil]-3,6-diiodo- típicamente involucra reacciones orgánicas de varios pasos. El proceso comienza con la preparación del núcleo de carbazol, seguido por la introducción del grupo etanol y los sustituyentes diiodo. Los reactivos comunes utilizados en estas reacciones incluyen yodo, etanol y varios catalizadores para facilitar la formación del producto deseado.
Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar técnicas de síntesis orgánica a gran escala, incluidos los procesos por lotes y de flujo continuo. El uso de métodos avanzados de purificación, como la cromatografía y la cristalización, garantiza la alta pureza del producto final. Las condiciones de reacción se optimizan para lograr el máximo rendimiento y eficiencia, minimizando la producción de subproductos.
Análisis De Reacciones Químicas
Tipos de Reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden emplear para modificar los grupos funcionales, lo que resulta en diferentes formas reducidas del compuesto.
Sustitución: La presencia de átomos de yodo hace que el compuesto sea susceptible a reacciones de sustitución nucleofílica, donde los átomos de yodo pueden ser reemplazados por otros grupos funcionales.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH4) e hidruro de aluminio y litio (LiAlH4) se utilizan con frecuencia.
Sustitución: Los nucleófilos como la azida de sodio (NaN3) y los tioles (R-SH) se utilizan en reacciones de sustitución.
Productos Principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir una variedad de compuestos de carbazol funcionalizados.
Aplicaciones Científicas De Investigación
Química: En química, 9H-Carbazol-9-etanol, alfa-[[(2-furanilmetil)amino]metil]-3,6-diiodo- se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la creación de nuevos materiales con propiedades específicas.
Biología: El compuesto tiene aplicaciones potenciales en la investigación biológica, particularmente en el estudio de interacciones enzimáticas y procesos celulares. Su capacidad para interactuar con moléculas biológicas lo convierte en una herramienta valiosa para sondear vías bioquímicas.
Medicina: En medicina, los derivados del carbazol se exploran por su potencial terapéutico. Este compuesto puede exhibir actividades farmacológicas, como efectos anticancerígenos o antiinflamatorios, lo que lo convierte en un candidato para el desarrollo de fármacos.
Industria: Industrialmente, el compuesto se utiliza en la producción de diodos orgánicos emisores de luz (OLED) y otros dispositivos electrónicos. Sus propiedades electrónicas lo hacen adecuado para su uso en materiales y tecnologías avanzados.
Mecanismo De Acción
El mecanismo de acción de 9H-Carbazol-9-etanol, alfa-[[(2-furanilmetil)amino]metil]-3,6-diiodo- implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad e influyendo en diversas vías bioquímicas. La presencia de los grupos etanol y diiodo mejora su afinidad de unión y especificidad, lo que permite efectos específicos en los sistemas biológicos.
Comparación Con Compuestos Similares
Compuestos Similares:
9H-Carbazol-9-etanol: Un derivado más simple sin los grupos funcionales adicionales.
9-Etil-9H-carbazol-3-carbaldehído: Otro derivado del carbazol con diferentes sustituyentes.
2-(9H-Carbazol-9-il)etanol: Un compuesto con una estructura similar pero que carece de los grupos diiodo.
Singularidad: La singularidad de 9H-Carbazol-9-etanol, alfa-[[(2-furanilmetil)amino]metil]-3,6-diiodo- radica en su estructura compleja, que proporciona una reactividad mejorada y una gama más amplia de aplicaciones. La presencia de los grupos diiodo y el anillo de furano lo distingue de otros derivados del carbazol, ofreciendo propiedades electrónicas y químicas únicas.
Propiedades
Número CAS |
347368-29-0 |
|---|---|
Fórmula molecular |
C20H18I2N2O2 |
Peso molecular |
572.2 g/mol |
Nombre IUPAC |
1-(3,6-diiodocarbazol-9-yl)-3-(furan-2-ylmethylamino)propan-2-ol |
InChI |
InChI=1S/C20H18I2N2O2/c21-13-3-5-19-17(8-13)18-9-14(22)4-6-20(18)24(19)12-15(25)10-23-11-16-2-1-7-26-16/h1-9,15,23,25H,10-12H2 |
Clave InChI |
AXYFIJOMOYTSGH-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)CNCC(CN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]thiophene-2-carboxamide](/img/structure/B12128360.png)
![(5Z)-2-(3-chlorophenyl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128361.png)
![ethyl 4-{2-amino-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate](/img/structure/B12128366.png)
![Phenol, 2-[4,5-dihydro-3-(4-methylphenyl)-1H-pyrazol-5-yl]-5-methyl-](/img/structure/B12128369.png)
![N-(3-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12128373.png)


![1-{2-[4-(Propan-2-yl)phenoxy]acetyl}piperidine-4-carboxylic acid](/img/structure/B12128396.png)
![4-(benzyloxy)-N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12128401.png)
![1-(4-Chloro-phenyl)-cyclopentanecarboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide](/img/structure/B12128405.png)

![2-{[(4-bromophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12128415.png)
![Ethyl 6-benzyl-2-[(prop-2-en-1-ylcarbamothioyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B12128417.png)

